

Spectroscopic properties of Direct Blue 2GL

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Direct blue 75*

Cat. No.: *B12371567*

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Properties of Direct Blue Dyes, with a focus on variants commonly referred to as "2GL"

This technical guide provides a comprehensive overview of the spectroscopic properties of Direct Blue dyes, with a particular focus on understanding the characteristics of dyes designated with "2GL". It is intended for researchers, scientists, and professionals in drug development and other fields where dye chemistry and spectroscopy are relevant. This document will clarify the nomenclature of "Direct Blue 2GL", present available spectroscopic data, detail experimental protocols for analysis, and provide a visual representation of the experimental workflow.

Introduction to Direct Blue Dyes

Direct dyes are a class of anionic dyes that are applied in neutral or slightly alkaline dyebaths. They are primarily used for dyeing cellulosic fibers such as cotton, linen, rayon, and paper.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#) The designation "2GL" is a commercial name suffix and can refer to several different chemical entities, leading to potential ambiguity. It is crucial to identify the specific Colour Index (C.I.) number and CAS number for accurate scientific work. Some common dyes referred to as or similar to "Direct Blue 2GL" include **C.I. Direct Blue 75**[\[5\]](#), C.I. Direct Blue 106[\[6\]](#), and C.I. Direct Blue 71[\[7\]](#)[\[8\]](#). This guide will present data on related Direct Blue dyes to provide a representative understanding of their spectroscopic properties.

Physicochemical and Spectroscopic Data

The spectroscopic properties of Direct Blue dyes are dictated by their molecular structure, which typically consists of one or more azo groups (-N=N-) connecting aromatic rings. These

extended chromophore systems are responsible for the strong absorption of light in the visible region, resulting in their intense color.

Quantitative Spectroscopic Data Summary

The following table summarizes key identification and spectroscopic data for several Direct Blue dyes. It is important to note that the specific solvent and pH can influence the absorption maximum (λ_{max}).

C.I. Name	Common Name/Synonym	CAS Number	Molecular Formula	Molecular Weight (g/mol)	λ_{max} (nm)	Solvent/C conditions
Direct Blue 151	Copper Blue 2R	110735-25-6	$\text{C}_{34}\text{H}_{25}\text{N}_5\text{N}_{12}\text{O}_{10}\text{S}_2$	773.7	Not specified	Soluble in water (blue-purple solution)[3][9][10]
Direct Blue 75	Direct Blue 2GL	6428-60-0	$\text{C}_{42}\text{H}_{25}\text{N}_7\text{N}_{14}\text{O}_{13}\text{S}_4$	1055.91	Not specified	Soluble in water (blue solution)[5]
Direct Blue 71	-	4399-55-7	$\text{C}_{40}\text{H}_{28}\text{N}_7\text{N}_{14}\text{O}_{13}\text{S}_4$	965.93	587	Water[8]
Direct Blue 2	-	2429-73-4	$\text{C}_{32}\text{H}_{21}\text{N}_6\text{N}_{13}\text{O}_{11}\text{S}_3$	830.71	565.0 - 569.0	Water[11]
"Direct Blue"	(from degradation study)	Not specified	Not specified	Not specified	573	Aqueous solution, pH 2-7[12]

Experimental Protocols

The following provides a detailed methodology for the UV-Visible spectroscopic analysis of a Direct Blue dye.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ) of a Direct Blue dye in an aqueous solution.

Materials:

- Direct Blue dye sample (with known C.I. number if possible)
- Spectrophotometer (e.g., UV-Vis 1700 Shimadzu)[[13](#)]
- Quartz or glass cuvettes (1 cm path length)[[13](#)][[14](#)]
- Volumetric flasks and pipettes
- Analytical balance
- Distilled or deionized water (or other spectral grade solvent)[[13](#)]

Procedure:

- Preparation of Stock Solution:
 - Accurately weigh a small amount of the Direct Blue dye powder.
 - Dissolve the dye in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 μM). Ensure complete dissolution.
- Preparation of Standard Solutions:
 - Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 5 μM , 10 μM , 15 μM , 20 μM , 25 μM). A typical concentration for analysis is in the range of 5×10^{-5} M.[[13](#)]
- Spectrophotometer Setup:
 - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

- Set the wavelength range for scanning (e.g., 250-700 nm) to identify the λ_{max} .[\[13\]](#)
- Measurement of Absorbance:
 - Use a cuvette filled with the solvent (distilled water) as a blank to zero the spectrophotometer.
 - Record the absorption spectrum for one of the standard solutions to determine the λ_{max} , which is the wavelength at which the highest absorbance is observed.
 - Set the spectrophotometer to the determined λ_{max} .
 - Measure the absorbance of each of the standard solutions at this fixed wavelength.
- Data Analysis:
 - Plot a graph of absorbance versus concentration.
 - According to the Beer-Lambert Law ($A = \varepsilon bc$, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the plot should be linear.[\[14\]](#)
 - The slope of the line will be equal to the molar absorptivity (ε) since the path length (b) is 1 cm.[\[14\]](#)[\[15\]](#)

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of Direct Blue dyes.

Experimental Workflow for Spectroscopic Analysis of Direct Blue 2GL

[Click to download full resolution via product page](#)

Caption: Workflow for UV-Vis spectroscopic analysis of Direct Blue dyes.

Conclusion

The spectroscopic characterization of "Direct Blue 2GL" requires careful identification of the specific dye through its C.I. and CAS numbers due to the use of this name for multiple products. The UV-Visible absorption spectrum is a key characteristic, with λ_{max} values for related dyes typically falling in the 560-590 nm range in aqueous solutions. The provided experimental protocol offers a robust method for determining the λ_{max} and molar absorptivity, which are fundamental parameters for any application of these dyes in research and industry. The visual workflow provides a clear and logical sequence for conducting these spectroscopic analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Direct Blue 151 - Direct Copper Blue 2B - Direct Blue Light Fast R from Emperor Chem [emperordye.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Direct Blue 151 Dyes - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 4. Low Price Direct Blue 151 Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 5. worlddyeveristy.com [worlddyeveristy.com]
- 6. Direct Blue 106|CAS No: 6527-70-4 - Direct dye [chinainterdyes.com]
- 7. Direct Blue 71 CAS#: 4399-55-7 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. worlddyeveristy.com [worlddyeveristy.com]
- 10. Direct Blue 151 | 110735-25-6 [chemicalbook.com]
- 11. Direct Blue 2 [myskinrecipes.com]
- 12. researchgate.net [researchgate.net]

- 13. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Measuring blue food dye in sports drinks [blog.iорodeo.com]
- To cite this document: BenchChem. [Spectroscopic properties of Direct Blue 2GL]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371567#spectroscopic-properties-of-direct-blue-2gl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com